molecular formula C11H13NO2Si B081804 N-Trimethylsilylphthalimide CAS No. 10416-67-8

N-Trimethylsilylphthalimide

Cat. No. B081804
CAS RN: 10416-67-8
M. Wt: 219.31 g/mol
InChI Key: ZRAPHEBMDYQXKR-UHFFFAOYSA-N
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Description

N-Trimethylsilylphthalimide is a chemical compound utilized in various synthetic organic chemistry applications, particularly in modifying chemical structures and facilitating complex reactions. Its unique properties stem from the trimethylsilyl group, which influences its reactivity and interactions with other compounds.

Synthesis Analysis

The synthesis of N-Trimethylsilylphthalimide and related compounds involves reactions where trans-alkenesulfenates are treated with trimethylchlorosilane (TMSCI) and lithium hexamethyldisilazide (LiHMDS), leading to modified compounds with varied nitrogen functionalities (Schwan & Refvik, 1995). The methodology offers a general route to alkenesulfenamides and alkenesulfonamides, showcasing the versatility of N-Trimethylsilylphthalimide in synthesis.

Molecular Structure Analysis

The molecular structure of N-Trimethylsilylphthalimide and its derivatives has been extensively studied, revealing insights into their reactivity and stability. The compound's structure allows for easy halogenation, as demonstrated in the synthesis and characterization of molecules for radiohalogenation of proteins and peptides (Aneheim et al., 2015). This characteristic is critical for its application in targeted radiotherapy.

Chemical Reactions and Properties

N-Trimethylsilylphthalimide participates in various chemical reactions, including transaminations and reactions with nitrating agents, to afford products like alkyl(nitro)cyanamides and N-alkyl-N'-nitrocarbodiimides under specific conditions (Churakov et al., 2018). Such reactions underscore the compound's utility in synthesizing a wide range of nitrogen-containing organic compounds.

Physical Properties Analysis

The physical properties of N-Trimethylsilylphthalimide derivatives, such as solubility and thermal stability, are influenced by their molecular structure. Polymers derived from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and chloroformylphthalic anhydride exhibit high inherent viscosities and can form transparent, flexible films, indicating the compound's impact on material properties (Oishi et al., 1991).

Chemical Properties Analysis

The chemical properties of N-Trimethylsilylphthalimide, such as reactivity towards various chemical groups and stability under different conditions, have been explored in the context of polymer synthesis and modifications. For instance, its reactivity is leveraged in controlled ring-opening polymerization of amino acid N-carboxyanhydrides, facilitating end group functionalization of polypeptides (Lu & Cheng, 2008).

Scientific Research Applications

  • Fluoride Ion Detection : A study by Buckland, Bhosale, and Langford (2011) demonstrated the use of a core-substituted naphthalene diimide bearing trimethylsilylacetylene moieties as a colorimetric and fluorescent chemodosimeter for fluoride ion detection. This chemodosimeter was effective in detecting fluoride ions through a desilylation reaction, showing visible changes only with fluoride ions and not with other anions like chloride or bromide (Buckland, Bhosale, & Langford, 2011).

  • Synthesis of Hexacoordinate Silicon Complexes : Kalikhman et al. (2002) used novel chelating agents derived from N-isopropylidene hydrazides, including N-isopropylideneimino-O-(trimethylsilyl)acylimidates, to prepare unique hexacoordinate dihalosilicon complexes. These complexes showcased a trans geometry and facilitated the formation of pentacoordinate siliconium halide salts (Kalikhman et al., 2002).

  • High-Performance Polymers : Ahn, Chung, Jo, and Rhee (1998) investigated the polymerization of N-(Trimethylsilyl)maleimide with various styrenic monomers to produce high-molecular-weight, alternating copolymers. These copolymers exhibited high glass transition and thermal decomposition temperatures, making them suitable for applications requiring thermal stability (Ahn, Chung, Jo, & Rhee, 1998).

  • Selective Detection of Fluoride : Song et al. (2014) synthesized a sensor based on N-aryl-1,8-naphthalimide with a trimethylsilyl ether for the quantitative detection of fluoride. This sensor showed a high reaction rate and affinity for fluoride over other anions, making it a potential tool for fluoride assay (Song et al., 2014).

  • Organic Field-Effect Transistors (OFETs) : Jones, Facchetti, Wasielewski, and Marks (2008) explored the use of perylene diimide and naphthalene diimide-based organic semiconductors in OFETs. They investigated the effects of substrate temperature during film deposition and surface modification with trimethylsilyl and other monolayers, which impacted the mobility and morphology of the films, enhancing OFET performance (Jones, Facchetti, Wasielewski, & Marks, 2008).

  • Fluorescent Silica Nanoparticles : Langhals and Esterbauer (2009) prepared fluorescent trimethoxysilanes by hydrosilylation of N-allyl perylene tetracarboxylic diimides for covalent grafting on silica and silica nanoparticles. These nanoparticles exhibited independent fluorescent chromophores on their surface, suggesting potential applications in imaging and sensing (Langhals & Esterbauer, 2009).

properties

IUPAC Name

2-trimethylsilylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NO2Si/c1-15(2,3)12-10(13)8-6-4-5-7-9(8)11(12)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAPHEBMDYQXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065069
Record name 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)-
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Molecular Weight

219.31 g/mol
Source PubChem
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Product Name

N-Trimethylsilylphthalimide

CAS RN

10416-67-8
Record name 2-(Trimethylsilyl)-1H-isoindole-1,3(2H)-dione
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Record name N-Trimethylsilylphthalimide
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Record name N-Trimethylsilylphthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)-
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Record name N-(trimethylsilyl)phthalimide
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Record name N-TRIMETHYLSILYLPHTHALIMIDE
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Synthesis routes and methods I

Procedure details

250 g (1.7 moles) of phthalimide were suspended in 2.75 liter of acetonitrile and after 250 ml (1.8 moles) of triethylamine were added, the mixture was heated to gentle reflux 250 ml (1.97 moles) of trimethylchlorosilane were added in 10 minutes and the reaction mixture was then concentrated to a thick paste. 2.5 liter of light petroleum (80°-110° C) were added, the triethylammonium hydrochloride was filtered off and washed with 500 ml of light petroleum. The filtrate and washings were combined and concentrated until crystallization started. After cooling in the refrigerator for several hours, N-trimethylsilylphthalimide was isolated by filtration, washed with a small portion of light petroleum (40°-60° C) and dried in vacuo. The compound was further purified by recrystallization from ligroin (80°-100° C).
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250 g
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2.75 L
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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